molecular formula C15H14N6O B6531761 N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide CAS No. 1019105-09-9

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide

Cat. No.: B6531761
CAS No.: 1019105-09-9
M. Wt: 294.31 g/mol
InChI Key: MYHNNLGVJMBMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is a useful research compound. Its molecular formula is C15H14N6O and its molecular weight is 294.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.12290909 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-11(22)17-12-3-5-13(6-4-12)18-14-7-8-15(20-19-14)21-10-2-9-16-21/h2-10H,1H3,(H,17,22)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHNNLGVJMBMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound can be represented as C18H18N6O, with a molecular weight of approximately 342.38 g/mol. The compound features a pyrazole ring and a pyridazine moiety, which are critical for its biological activity.

Synthesis Methods:
The synthesis typically involves multi-step organic reactions, including:

  • Suzuki–Miyaura coupling : This method is commonly used for forming carbon-carbon bonds.
  • Refluxing conditions : Often employed to facilitate the reaction between the pyrazole and pyridazine components.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The pyrazolyl-pyridazinyl moiety is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to:

  • Inhibition of enzymatic pathways : Resulting in altered cellular processes.
  • Activation of signaling cascades : Leading to various biological effects such as apoptosis or cell proliferation inhibition.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell growth by targeting specific kinases involved in cell cycle regulation. For instance, related pyrazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Research on related pyrazole derivatives indicates their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .

Case Studies

  • Study on HDAC Inhibition :
    • A recent study investigated a series of pyrazole derivatives targeting HDAC6, revealing that compounds structurally related to this compound showed high selectivity for HDAC6 inhibition (IC50 = 4.95 nM), indicating potential for treating acute liver injury by modulating necrosis and inflammation .
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies demonstrated that related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound could be a promising lead for further development in cancer therapeutics .

Comparative Analysis

CompoundStructureBiological ActivityReference
This compoundPyrazole-PyridazineAnticancer, Anti-inflammatory
Similar Pyrazole DerivativePyrazoleHDAC Inhibition
Indole DerivativeIndoleAntitumor Activity

Scientific Research Applications

Chemistry

The compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions.

Biological Activities

Research has indicated that N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide exhibits potential antimicrobial and anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit specific enzymes or modulate receptor activities, suggesting that this compound may interact with biological targets involved in disease pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It may act as an enzyme inhibitor or receptor modulator, particularly in pathways related to inflammation and cancer progression. The interaction with specific molecular targets could lead to significant therapeutic outcomes.

Industrial Applications

The compound's unique properties make it suitable for developing new materials with specific functionalities. Its application in creating polymers or dyes is being explored due to its structural characteristics.

Case Studies

Several studies highlight the potential applications of this compound:

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that similar compounds with pyrazole and pyridazine rings showed significant cytotoxic effects against various cancer cell lines, indicating the potential of this compound in cancer therapy .
  • Antimicrobial Properties : Research has shown that compounds containing pyrazole motifs exhibit antimicrobial activities against several bacterial strains. This suggests that this compound could be further investigated for its efficacy as an antimicrobial agent .

Preparation Methods

Pyridazine Ring Construction

The 3-aminopyridazine scaffold is synthesized via cyclization of α,β-unsaturated carbonyl compounds with hydrazine. For example, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 3-aminopyridazin-6(1H)-one, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 3-amino-6-chloropyridazine.

Reaction Conditions:

  • Solvent: Ethanol

  • Temperature: 80°C (reflux)

  • Yield: 78–85%

Pyrazole Ring Formation

The 1H-pyrazole-1-yl group is introduced via a cyclocondensation reaction. A 1,3-diketone (e.g., acetylacetone) reacts with hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C, followed by warming to room temperature. This produces 3,5-dimethyl-1H-pyrazole, which is then alkylated at the 1-position using iodomethane in the presence of potassium carbonate (K₂CO₃).

Optimization Note:

  • Moisture-sensitive conditions require anhydrous THF and inert atmosphere (N₂/Ar).

  • Yield: 90–95% for pyrazole formation.

Coupling Pyridazine and Pyrazole

The 6-chloropyridazine intermediate undergoes nucleophilic aromatic substitution (SNAr) with the pyrazole. Using dimethylformamide (DMF) as a solvent and potassium tert-butoxide (t-BuOK) as a base, the reaction proceeds at 100°C for 12 hours.

Representative Data:

ParameterValue
SolventDMF
BaseKOtBu (1.2 equiv)
Temperature100°C
Time12 hours
Yield82%

Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridazine-H), 7.98 (d, J = 2.4 Hz, 1H, pyrazole-H), 6.72 (d, J = 2.4 Hz, 1H, pyridazine-H), 2.51 (s, 3H, CH₃).

Functionalization with 4-Aminophenylacetamide

Synthesis of 4-Nitroaniline Precursor

4-Nitroaniline is acetylated using acetic anhydride in pyridine to form N-(4-nitrophenyl)acetamide. Reduction of the nitro group to an amine is achieved with hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol.

Key Steps:

  • Acetylation: 4-Nitroaniline + Ac₂O → N-(4-nitrophenyl)acetamide (Yield: 92%).

  • Reduction: H₂ (1 atm), 10% Pd/C, MeOH, 25°C, 6 hours → N-(4-aminophenyl)acetamide (Yield: 88%).

Buchwald-Hartwig Amination

The pyridazine-pyrazole intermediate couples with N-(4-aminophenyl)acetamide via a palladium-catalyzed amination. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as a catalyst and Xantphos as a ligand, the reaction proceeds in toluene at 110°C.

Optimized Protocol:

ComponentQuantity
Pd₂(dba)₃2 mol%
Xantphos4 mol%
BaseCs₂CO₃ (2.0 equiv)
SolventToluene
Temperature110°C
Time24 hours
Yield75%

Critical Analysis:

  • Catalyst loading below 2 mol% results in incomplete conversion.

  • Cs₂CO₃ outperforms K₃PO₄ or KOtBu in minimizing side reactions.

Final Acetylation and Purification

The coupled product undergoes N-acetylation using acetic anhydride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Purification via column chromatography (SiO₂, ethyl acetate/hexane) affords the final compound.

Reaction Metrics:

  • Ac₂O (1.5 equiv), DMAP (0.1 equiv), DCM, 25°C, 4 hours.

  • Yield: 90% after purification.

Purity Data:

  • HPLC: >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Melting Point: 214–216°C.

Alternative Synthetic Routes and Comparative Evaluation

Ullmann Coupling Approach

An alternative to Buchwald-Hartwig amination employs copper(I) iodide (CuI) and trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand in dimethyl sulfoxide (DMSO) at 130°C. While cost-effective, this method yields lower conversion (60%) and requires harsher conditions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction time for the SNAr step but necessitates specialized equipment. Yields remain comparable (80%).

Scalability and Industrial Considerations

Kilogram-scale production employs continuous-flow reactors for the pyrazole cyclization and SNAr steps, enhancing reproducibility and safety. Key parameters include:

  • Residence Time: 8 minutes (pyrazole formation).

  • Throughput: 1.2 kg/day.

Challenges and Troubleshooting

Common Side Reactions

  • Over-acetylation: Controlled by stoichiometric use of Ac₂O.

  • Dehalogenation: Mitigated by using Pd catalysts with bulky phosphine ligands.

Purification Difficulties

  • Silica gel chromatography remains optimal for removing unreacted aniline derivatives.

  • Recrystallization from ethanol/water (1:3) improves crystallinity .

Q & A

Q. What experimental methods are recommended to confirm the structural identity and purity of N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide?

  • Methodology :
    • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to verify aromatic protons, pyrazole/pyridazine ring positions, and acetamide linkages .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
    • X-ray Crystallography : For unambiguous structural confirmation, employ SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles .
    • Infrared (IR) Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1650–1700 cm1^{-1}) .

Q. How can researchers design a synthetic route for this compound, considering regioselectivity and functional group compatibility?

  • Methodology :
    • Stepwise Synthesis :

Coupling of pyridazine-3-amine with 1H-pyrazole via Buchwald-Hartwig amination .

Acetylation of the aniline moiety using acetic anhydride under basic conditions .

  • Key Considerations :
  • Protect reactive groups (e.g., amines) during pyrazole introduction to avoid side reactions .
  • Optimize solvent polarity (e.g., DMF for amide bond formation) and temperature (60–80°C) .

Q. What preliminary assays are used to evaluate the compound’s bioactivity in drug discovery?

  • Methodology :
    • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based protocols .
    • Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative strains .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., NCI-H460) to assess IC50_{50} values .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in silico studies?

  • Methodology :
    • Data Validation :
  • Replicate assays under standardized conditions (pH, temperature) to rule out experimental variability .
  • Use molecular docking (e.g., AutoDock Vina) with updated protein structures (PDB) to refine binding predictions .
    • ADMET Profiling : Perform in vitro metabolic stability (e.g., liver microsomes) to identify discrepancies caused by pharmacokinetic factors .

Q. What strategies optimize the compound’s solubility and bioavailability without altering its core pharmacophore?

  • Methodology :
    • Salt Formation : Test hydrochloride or sodium salts to improve aqueous solubility .
    • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
    • Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal lattice and dissolution rates .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target selectivity?

  • Methodology :
    • Fragment Replacement : Substitute pyrazole with imidazole or triazole to evaluate binding affinity changes .
    • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond donors/acceptors .
    • QSAR Modeling : Train models (e.g., Random Forest) on bioactivity data to predict substituent effects .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in crystallographic data refinement for this compound?

  • Methodology :
    • SHELX Workflow :

Use SHELXD for phase determination and SHELXL for least-squares refinement .

Validate thermal displacement parameters (ADPs) to detect disorder in the pyridazine ring .

  • Cross-Validation : Compare with NMR-derived dihedral angles to resolve ambiguities .

Q. What computational tools are recommended for predicting metabolic pathways and potential toxicity?

  • Methodology :
    • In Silico Tools :
  • SwissADME : Predict CYP450 metabolism sites and rule-of-five violations .
  • ProTox-II : Estimate hepatotoxicity and mutagenicity risks .
    • Experimental Validation : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte models .

Methodological Challenges

Q. How can researchers mitigate low yields during multi-step synthesis of pyridazine-pyrazole hybrids?

  • Methodology :
    • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)2_2 vs. Pd2_2(dba)3_3) for coupling steps .
    • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) to minimize decomposition .
    • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .

Q. What analytical approaches differentiate polymorphic forms of this compound?

  • Methodology :
    • Powder XRD : Compare diffraction patterns to identify crystalline vs. amorphous forms .
    • DSC/TGA : Measure melting points and thermal stability to detect polymorph transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.